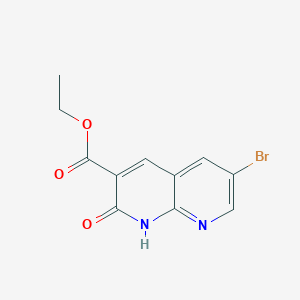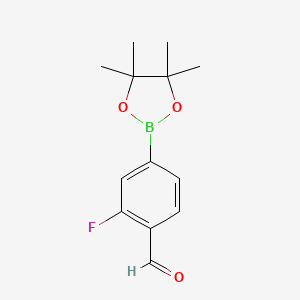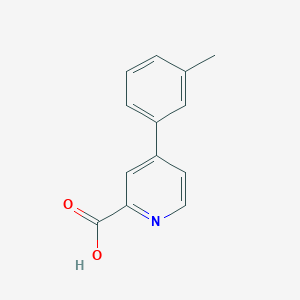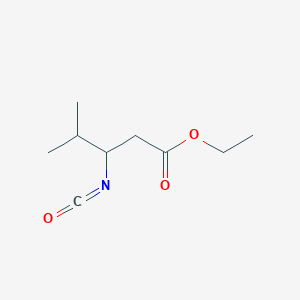
N-(4-acetyl-2-nitrophenyl)glycine
Descripción general
Descripción
N-(4-acetyl-2-nitrophenyl)glycine is a chemical compound that belongs to the family of nitrophenyl glycine molecules . It is structurally related to the endocannabinoid anandamide and is frequently referred to as a family of endocannabinoid-related lipids .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 238.2 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Aplicaciones Científicas De Investigación
Aminolysis Reactions
N-(4-acetyl-2-nitrophenyl)glycine has been studied in the context of aminolysis reactions. For example, García‐Río et al. (2005) investigated the kinetics of aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions, demonstrating that the reaction occurs primarily in the aqueous microdroplet, with rate constants increasing as the water content of the system decreases (García‐Río, Mejuto, & Pérez-Lorenzo, 2005).
Photochemical Proteolysis
England et al. (1997) developed a method for site-specific, nitrobenzyl-induced photochemical proteolysis using the chemistry of the unnatural amino acid this compound. This method was applied to ion channels in living cells, providing insights into protein structure and function (England, Lester, Davidson, & Dougherty, 1997).
Synthesis of Chromogenic Substrates
In the field of enzyme studies, this compound has been used in the synthesis of chromogenic substrates for α-amylases. Farkas et al. (1997) demonstrated the synthesis of peracetylated maltooligosaccharides which were transformed into 4-nitrophenyl and 2-chloro-4-nitrophenyl β-glycosides, useful in studying enzyme activities (Farkas, Jánossy, Harangi, Kandra, & Lipták, 1997).
Chemoenzymatic Methodology
Malhotra et al. (2010) developed a chemo-enzymatic methodology for the regioselective synthesis of novel esters using this compound. This technique offers efficient and controlled loading of amino acid (glycine) on polyhydroxy compounds, paving the way for novel ester synthesis (Malhotra, Calderón, Prasad, Parmar, & Haag, 2010).
Photochemistry and Biological Activity
This compound has been used in the synthesis of photolabile precursors of neurotransmitters. Milburn et al. (1989) synthesized a biologically inert photolabile precursor of carbamoylcholine, which was photolyzed to an active compound, demonstrating potential applications in chemical kinetic investigations of neuronal receptors (Milburn, Matsubara, Billington, Udgaonkar, Walker, Carpenter, Webb, Marque, Denk, & Mccray, 1989).
Direcciones Futuras
While specific future directions for N-(4-acetyl-2-nitrophenyl)glycine are not mentioned in the search results, research on similar compounds is ongoing. For instance, new procedures combining chemical and biocatalytic steps are being developed for the synthesis of related compounds . These developments could potentially influence future research directions for this compound.
Propiedades
IUPAC Name |
2-(4-acetyl-2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)7-2-3-8(11-5-10(14)15)9(4-7)12(16)17/h2-4,11H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXLTFNZRIFBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)


![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)







![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)
![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)
